molecular formula C20H17N3O3 B6640597 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No. B6640597
M. Wt: 347.4 g/mol
InChI Key: DXZYNWJEXIPIQN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in cancer cell proliferation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Its neuroprotective effects are believed to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress in the brain. Additionally, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide is its low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide. One direction is to further investigate its anti-cancer activity and optimize its therapeutic potential. Another direction is to study its anti-inflammatory and neuroprotective effects in more detail and determine its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo and to optimize its formulation for clinical use.

Synthesis Methods

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide has been reported in various studies. One of the methods involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1,3-dicarbonyl compound such as ethyl acetoacetate or acetylacetone to form the final product.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit significant anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-17-12-13-6-4-5-9-15(13)19(17)21-20(26)16-10-11-18(25)23(22-16)14-7-2-1-3-8-14/h1-11,17,19,24H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZYNWJEXIPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C3=NN(C(=O)C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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